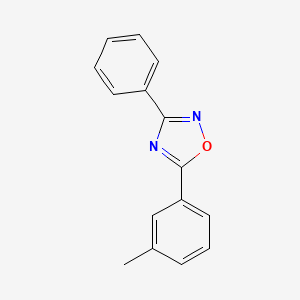

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-6-5-9-13(10-11)15-16-14(17-18-15)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUYEEDADHUVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341960 | |

| Record name | 5-(3-Methylphenyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54494-10-9 | |

| Record name | 5-(3-Methylphenyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 5 3 Methylphenyl 3 Phenyl 1,2,4 Oxadiazole

Established Synthetic Pathways for 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole (B8745197) ring is predominantly achieved through the formation of a key O-N bond via cyclization. The most widely applied strategy involves the reaction between an amidoxime (B1450833) and a carboxylic acid or its derivatives. chim.it

The cornerstone of 1,2,4-oxadiazole synthesis is the condensation of an amidoxime with a carboxylic acid derivative, which proceeds through an O-acylamidoxime intermediate. chim.itnih.gov This intermediate undergoes subsequent cyclodehydration to furnish the final heterocyclic ring.

O-acylation of the amidoxime: The amidoxime reacts with an activated carboxylic acid derivative to form the O-acylamidoxime.

Cyclodehydration: The intermediate is heated, often in the presence of a base or catalyst, to induce intramolecular cyclization and dehydration, yielding the 1,2,4-oxadiazole. nih.gov

| Acylating Agent | Typical Conditions | Notes |

| Acyl Chlorides | Pyridine or other base, room temperature or mild heating | Readily available and reactive; reaction can produce by-products. nih.govrjptonline.org |

| Anhydrides | Base-catalyzed (e.g., NaOH/DMSO), heating | Efficient for one-pot procedures; suitable for various substrates. daneshyari.com |

| Carboxylic Acids | Coupling agent (e.g., EDC, DCC, CDI), solvent (e.g., THF, DMF) | Avoids the need to prepare acyl chlorides; requires stoichiometric activating agent. chim.it |

| Esters | Superbase medium (e.g., NaOH/DMSO), room temperature | Enables one-pot synthesis at ambient temperatures, representing a greener approach. researchgate.netnih.gov |

A prominent one-pot strategy involves the reaction of nitriles, hydroxylamine (B1172632), and an acylating agent in a single vessel. In this approach, the amidoxime is generated in situ from the corresponding nitrile and hydroxylamine, and it immediately reacts with the acylating agent (such as an anhydride or acyl chloride) before undergoing cyclization. ias.ac.in Another innovative one-pot method involves the reaction of nitriles, hydroxylamine hydrochloride, and aldehydes, where the aldehyde serves as both a substrate and an oxidant in a base-mediated sequence. rsc.org

These multicomponent reactions are highly valued for their ability to construct complex molecules from simple, readily available starting materials in a single operation, aligning with the principles of green chemistry. nih.gov

The cyclodehydration of the O-acylamidoxime intermediate is often the most challenging step and can require harsh conditions, such as high temperatures. ias.ac.in The introduction of catalysts has been instrumental in enhancing the efficiency of 1,2,4-oxadiazole synthesis by enabling milder reaction conditions and improving yields.

Base Catalysis: Organic bases like tetrabutylammonium fluoride (TBAF) have been shown to be effective catalysts for the cyclization step, allowing the reaction to proceed at room temperature. mdpi.comresearchgate.net Inorganic bases in aprotic polar solvents, such as NaOH or KOH in DMSO, create a "superbase" medium that facilitates the one-pot synthesis from amidoximes and esters at ambient temperatures. researchgate.netmdpi.com

Acid Catalysis: A combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl₂) serves as an efficient and mild catalytic system for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

Metal-Free and Heterogeneous Catalysis: To further enhance the sustainability of the synthesis, metal-free catalysts have been explored. Graphene oxide (GO) has been successfully employed as an inexpensive and environmentally benign heterogeneous carbocatalyst. nih.gov GO exhibits dual catalytic activity, acting as both an oxidizing agent and a solid acid to facilitate the one-pot synthesis of 1,2,4-oxadiazoles. nih.gov Other catalysts, such as titanium dioxide nanoparticles, have also been reported for specific transformations. mdpi.com

| Catalyst System | Reactants | Conditions | Advantage |

| TBAF | O-acylamidoxime | THF, Room Temperature | Mild conditions, avoids high temperatures. nih.govmdpi.com |

| NaOH/DMSO | Amidoxime + Ester/Anhydride | DMSO, Room Temperature | One-pot, ambient temperature, high efficiency. mdpi.comdaneshyari.com |

| PTSA-ZnCl₂ | Amidoxime + Nitrile | Mild heating | Efficient for nitrile-based synthesis. organic-chemistry.org |

| Graphene Oxide (GO) | Nitrile + Hydroxylamine + Aldehyde | 80 °C | Metal-free, heterogeneous, reusable, sustainable. nih.gov |

| Copper Catalysis | Amidine + Methylarene | Mild conditions | Oxidative cyclization approach. mdpi.comnih.gov |

Novel Synthetic Routes and Innovations Specific to 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole and its Analogues

Recent advancements in synthetic methodology have focused on developing more efficient, sustainable, and versatile routes for producing 3,5-diaryl-1,2,4-oxadiazoles, the structural class to which this compound belongs.

The drive towards "green chemistry" has spurred the development of synthetic protocols that minimize waste, reduce energy consumption, and utilize non-hazardous materials. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov The synthesis of 1,2,4-oxadiazoles from amidoximes and acylating agents can be achieved in significantly shorter reaction times (minutes versus hours) and often with higher yields under microwave-assisted, solvent-free conditions. nih.govresearchgate.net This technique is directly applicable to the synthesis of 3,5-diaryl-substituted analogs.

Room-Temperature One-Pot Synthesis: A significant innovation is the development of the first one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. This was achieved using a superbase medium of NaOH in DMSO, which facilitates the condensation of amidoximes with methyl or ethyl esters. researchgate.netnih.govnih.gov This method is notable for its operational simplicity, mild conditions, and avoidance of heating, making it a highly efficient and sustainable route for producing compounds like this compound.

Novel Oxidative Cyclizations: Alternative strategies that form the heterocyclic ring through oxidative C-O or N-O bond formation have been developed. These include copper-catalyzed cascade reactions of amidines and methylarenes and electro-oxidation methods. mdpi.com Such approaches provide new pathways to the 1,2,4-oxadiazole core under mild conditions. nih.gov

Understanding the reaction mechanism is crucial for optimizing conditions and extending the scope of a synthetic method. For the synthesis of 1,2,4-oxadiazoles, several mechanistic pathways have been proposed.

Mechanism of Base-Mediated Cyclization: In the widely used method of condensing an amidoxime with an acylating agent, the reaction proceeds via an O-acylamidoxime intermediate. In the presence of a base, a proton is abstracted, initiating an intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon. This is followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring. The use of strong bases like TBAF or the NaOH/DMSO system significantly accelerates this cyclodehydration step, enabling it to occur at room temperature. mdpi.comresearchgate.net

Mechanism of Oxidative Cyclization: Novel oxidative methods follow different mechanistic routes. For instance, the reaction of N-benzyl amidoximes using N-Bromosuccinimide (NBS) as an oxidant is presumed to occur through the N-halogenation of the amidoxime. mdpi.comnih.gov In the presence of a base, the resulting halogenated derivative undergoes dehydrohalogenation to form a reactive imine intermediate, which then cyclizes and aromatizes to give the 1,2,4-oxadiazole product. mdpi.com Similarly, PIDA-mediated (phenyliodine diacetate) oxidative cyclization of N-acylamidines is another efficient method where the hypervalent iodine reagent facilitates the key N–O bond formation. rsc.org

A plausible mechanism for the graphene oxide (GO) catalyzed one-pot synthesis from a nitrile, hydroxylamine, and an aldehyde involves several steps:

Formation of the amidoxime from the nitrile and hydroxylamine.

Protonation of the aldehyde by the acidic functional groups on the GO surface.

Nucleophilic attack of the amidoxime on the activated aldehyde.

Intramolecular cyclization and dehydration.

Oxidation of the resulting dihydro-1,2,4-oxadiazole intermediate by the oxidative sites on GO to yield the final 1,2,4-oxadiazole. nih.gov

Regioselective Derivatization and Functionalization Strategies of the Oxadiazole Core

The 1,2,4-oxadiazole ring is known to be a relatively stable aromatic system. Consequently, functionalization strategies often target the appended phenyl and methylphenyl moieties. The electronic nature of the 1,2,4-oxadiazole ring, being electron-withdrawing, plays a crucial role in directing the regioselectivity of substitution reactions on these aromatic rings.

The electron-withdrawing character of the 1,2,4-oxadiazole core deactivates the attached phenyl and 3-methylphenyl rings towards electrophilic aromatic substitution. This deactivation means that reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation require forcing conditions and can lead to a mixture of products.

The directing effect of the substituents on each aromatic ring governs the position of incoming electrophiles. For the 3-phenyl group, the 1,2,4-oxadiazole moiety acts as a meta-directing group. Therefore, electrophilic substitution is expected to occur primarily at the meta position of this phenyl ring.

On the 5-(3-methylphenyl) group, the directing effects of the methyl group (ortho-, para-directing and activating) and the 1,2,4-oxadiazole ring (meta-directing and deactivating) are in opposition. The outcome of electrophilic substitution on this ring will depend on the specific reaction conditions and the nature of the electrophile. Generally, the activating effect of the methyl group may favor substitution at the ortho and para positions relative to the methyl group (positions 2, 4, and 6), while the deactivating and meta-directing influence of the oxadiazole ring will direct towards positions 2 and 6. The interplay of these effects can result in complex product mixtures.

Conversely, the electron-deficient nature of the aryl rings, induced by the oxadiazole core, makes them susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true if a suitable leaving group, such as a halogen, is present on one of the phenyl rings. For instance, a halogenated derivative of this compound could undergo substitution with various nucleophiles, such as amines, alkoxides, or thiolates. The regioselectivity of such reactions would be determined by the position of the leaving group.

Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, offer powerful tools for the functionalization of the phenyl and methylphenyl moieties. These reactions typically involve the coupling of a halogenated or triflated derivative of the oxadiazole with a suitable coupling partner, such as a boronic acid, alkene, or alkyne, in the presence of a palladium catalyst. This approach allows for the introduction of a wide variety of substituents with high regioselectivity, depending on the initial position of the halogen or triflate.

Below is a table summarizing the expected regiochemical outcomes for electrophilic aromatic substitution on the phenyl and methylphenyl rings of this compound.

| Aromatic Ring | Substituent | Directing Effect | Predicted Position of Electrophilic Attack |

| 3-Phenyl | 1,2,4-Oxadiazole | Meta-directing, Deactivating | Meta (3') |

| 5-(3-Methylphenyl) | 1,2,4-Oxadiazole | Meta-directing, Deactivating | Ortho/Para to methyl (2, 4, 6) or Meta to oxadiazole (2, 6) - potential for mixture |

| Methyl | Ortho, Para-directing, Activating |

The parent compound, this compound, is achiral and does not possess any stereocenters. Therefore, the concept of stereoselective synthesis is not directly applicable to the synthesis of the compound itself.

However, it is possible to synthesize chiral analogues of this compound by introducing a chiral center into one of the substituents. This could be achieved in several ways:

Use of Chiral Starting Materials: One approach involves starting with a chiral building block. For example, if a chiral carboxylic acid containing a stereocenter is used in the initial synthesis of the O-acylamidoxime, the resulting 1,2,4-oxadiazole will be chiral. The stereochemistry of the final product would be determined by the stereochemistry of the starting material.

Asymmetric Synthesis: Alternatively, a chiral center could be introduced through an asymmetric reaction on a prochiral precursor. For instance, if a substituent on one of the phenyl rings contains a ketone, it could be asymmetrically reduced to a chiral alcohol using a chiral reducing agent or a catalyst.

Diastereoselective Reactions: If the molecule already contains a chiral center, the introduction of a second stereocenter can be controlled through diastereoselective reactions. The existing chiral center can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other. For instance, stereoselective dihydroxylation of an unsaturated side chain on a chiral monoterpene-based 1,2,4-oxadiazole has been reported to produce α,β-dihydroxy 1,2,4-oxadiazoles with high stereospecificity. nih.govresearchgate.net

While specific examples of stereoselective syntheses of chiral analogues of this compound are not extensively reported in the literature, the principles of asymmetric synthesis and the use of chiral auxiliaries or catalysts could certainly be applied to create such molecules. The development of such synthetic routes would be valuable for exploring the potential stereospecific interactions of these compounds in biological systems.

Advanced Spectroscopic and Structural Elucidation Studies of 5 3 Methylphenyl 3 Phenyl 1,2,4 Oxadiazole

X-ray Crystallography and Solid-State Structure Analysis

The crystal structure of 5-(3-methylphenyl)-3-phenyl-1,2-oxazole reveals an orthorhombic crystal system. nih.govnih.gov A key structural feature is the dihedral angles between the central heterocyclic ring and the appended phenyl and 3-methylphenyl rings. In the isoxazole (B147169) analogue, the isoxazole ring forms a dihedral angle of 17.60 (7)° with the unsubstituted phenyl ring and 16.64 (7)° with the 3-methylphenyl ring. nih.govnih.gov This indicates a non-coplanar arrangement of the aromatic systems relative to the central heterocycle. A similar twisted conformation is anticipated for 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole.

Table 1: Crystal Data and Structure Refinement for 5-(3-methylphenyl)-3-phenyl-1,2-oxazole

| Parameter | Value |

| Empirical Formula | C₁₆H₁₃NO |

| Formula Weight | 235.27 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8052 (2) |

| b (Å) | 7.7010 (3) |

| c (Å) | 27.4363 (8) |

| Volume (ų) | 1226.56 (7) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Dihedral Angle (Isoxazole-Phenyl) | 17.60 (7)° |

| Dihedral Angle (Isoxazole-3-methylphenyl) | 16.64 (7)° |

Data sourced from the crystallographic study of the isoxazole analogue. nih.govnih.gov

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. The specific polymorph can influence properties such as solubility, stability, and bioavailability. While no specific studies on the polymorphism of this compound have been reported, the potential for different packing arrangements exists due to the molecule's conformational flexibility and the possibility of varied intermolecular interactions.

Crystal engineering principles suggest that the presence of aromatic rings and the nitrogen atoms in the oxadiazole ring can direct the formation of specific supramolecular structures through non-covalent interactions. The study of different diaryl-1,2,4-oxadiazoles could reveal how substituent changes on the phenyl rings influence crystal packing and potentially lead to the discovery of polymorphs.

The solid-state packing of 1,2,4-oxadiazole (B8745197) derivatives is often governed by a network of weak intermolecular interactions. For diaryl-1,2,4-oxadiazoles, π-π stacking interactions between the aromatic rings are expected to play a significant role in the crystal assembly. The offset or face-to-face arrangement of these rings will be dictated by the electronic nature and steric hindrance of the substituents.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a comprehensive understanding of its molecular structure and connectivity.

While specific 2D NMR data for this compound is not detailed in the available literature, the application of standard 2D NMR experiments would be crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the phenyl and 3-methylphenyl rings, allowing for the assignment of adjacent protons in each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling the definitive assignment of the carbon signals in the aromatic rings and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the phenyl and 3-methylphenyl rings to the correct positions on the 1,2,4-oxadiazole core. For instance, correlations from the protons on the phenyl ring to the C3 carbon of the oxadiazole, and from the protons on the 3-methylphenyl ring to the C5 carbon, would confirm the substitution pattern.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline form. nih.goviastate.eduresearchgate.netnih.gov For this compound, ssNMR could be used to study polymorphism, as different crystalline forms would exhibit distinct ¹³C chemical shifts due to variations in the local electronic environment and intermolecular packing. nih.goviastate.edu

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material. Furthermore, advanced ssNMR experiments can probe the proximity of different atoms, providing insights into the intermolecular packing arrangements that complement X-ray diffraction data. nih.goviastate.edunih.gov

The chemical shifts of the carbon and proton nuclei in this compound are sensitive to the electronic environment within the molecule. The electron-withdrawing nature of the 1,2,4-oxadiazole ring is expected to influence the chemical shifts of the attached phenyl and 3-methylphenyl rings. researchgate.netscispace.com

Studies on related 1,2,4-oxadiazole derivatives have shown that the chemical shifts of the heterocyclic carbon atoms (C3 and C5) are particularly sensitive to the electronic nature of the substituents on the appended aryl rings. researchgate.netscispace.com A systematic study involving derivatives with different substituents on the phenyl rings would allow for the establishment of a correlation between the Hammett substituent constants and the observed ¹³C chemical shifts. This would provide a quantitative measure of the electronic communication between the aromatic rings and the central oxadiazole heterocycle. Such studies help in understanding the transmission of electronic effects through the molecular framework. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Diaryl-1,2,4-Oxadiazoles

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C3 (Oxadiazole) | 155 - 160 |

| C5 (Oxadiazole) | 157 - 165 |

| Aromatic Carbons | 120 - 140 |

| Methyl Carbon (on 3-methylphenyl) | ~21 |

Predicted ranges are based on general data for substituted 1,2,4-oxadiazoles. researchgate.netscispace.com

Vibrational Spectroscopy (Advanced Raman and FT-IR) for Molecular Fingerprinting and Dynamics

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. These methods probe the vibrational modes of a molecule, which are sensitive to its geometry, bond strengths, and atomic masses, thereby providing a unique "molecular fingerprint."

Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic absorption bands would be expected for the C=N and C-O-N stretching vibrations within the 1,2,4-oxadiazole ring, typically appearing in the 1600-1400 cm⁻¹ and 1300-1000 cm⁻¹ regions, respectively. The aromatic C-H stretching vibrations of the phenyl and methylphenyl rings would be observed around 3100-3000 cm⁻¹, while the C=C stretching vibrations of these aromatic rings would appear in the 1600-1450 cm⁻¹ range. The methyl group's C-H stretching and bending vibrations would also produce characteristic signals.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those for IR, often providing information on symmetric vibrations that are weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric breathing modes of the aromatic rings and the vibrations of the oxadiazole core.

Currently, there are no publicly available, peer-reviewed FT-IR or Raman spectra specifically for this compound. The hypothetical vibrational frequencies based on known group frequencies are presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Methyl C-H Stretch | 3000 - 2850 | FT-IR, Raman |

| C=N Stretch (Oxadiazole Ring) | 1600 - 1400 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| Methyl C-H Bend | 1470 - 1370 | FT-IR |

| C-O-N Stretch (Oxadiazole Ring) | 1300 - 1000 | FT-IR |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides critical information about the electronic structure and photophysical properties of a molecule. These techniques probe the transitions between electronic energy levels, which are influenced by the extent of π-conjugation and the presence of chromophores.

UV-Visible (UV-Vis) Spectroscopy of this compound would be expected to reveal absorption bands corresponding to π → π* transitions within the conjugated system formed by the phenyl, methylphenyl, and oxadiazole rings. The position of the maximum absorption wavelength (λmax) would be indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence Spectroscopy investigates the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescence spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are important parameters that characterize the emissive properties of a compound. For this oxadiazole derivative, the fluorescence properties would depend on its structural rigidity and the nature of its excited states.

A comprehensive literature search did not yield any published experimental UV-Vis or fluorescence spectra for this compound. Therefore, specific data on its absorption maxima, molar absorptivity, emission maxima, and quantum yield are not available. The table below is a placeholder for the type of data that would be collected from such studies.

| Parameter | Symbol | Typical Unit | Value |

|---|---|---|---|

| Maximum Absorption Wavelength | λmax | nm | Data not available |

| Molar Absorptivity | ε | M⁻¹cm⁻¹ | Data not available |

| Maximum Emission Wavelength | λem | nm | Data not available |

| Fluorescence Quantum Yield | ΦF | - | Data not available |

| Stokes Shift | Δλ | nm | Data not available |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are employed to study chiral molecules, which are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral compound.

The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if chiral derivatives of this compound were synthesized, for example, by introducing a chiral center in a substituent, CD spectroscopy would be an invaluable tool for determining the enantiomeric excess and assigning the absolute configuration of the enantiomers. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a particular stereoisomer.

As there are no reports on the synthesis or study of chiral derivatives of this compound in the reviewed literature, no chiroptical data is available.

Computational and Theoretical Investigations of 5 3 Methylphenyl 3 Phenyl 1,2,4 Oxadiazole

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole, methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, and ab initio methods like Hartree-Fock (HF), would be used to optimize the molecular geometry and calculate various electronic properties. chemintech.ru These calculations provide a foundational understanding of the molecule's stability and structure.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic character of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties. nih.gov For 1,2,4-oxadiazole (B8745197) systems, the HOMO is typically distributed over the electron-rich aromatic rings, while the LUMO is often localized on the heterocyclic oxadiazole ring. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Global Reactivity Descriptors (Illustrative Table) This table illustrates typical parameters calculated from HOMO-LUMO energies for related oxadiazole compounds. Specific values for this compound are not available.

| Parameter | Formula | Description |

| Energy Gap (Egap) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the electrophilic power of a molecule. |

Note: Data is illustrative and not specific to this compound.

Frontier Molecular Orbital (FMO) Theory Applied to Reactivity Predictions

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, uses the HOMO and LUMO to predict the outcome of chemical reactions. wikipedia.org The theory posits that reactivity is governed by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). wikipedia.orglibretexts.org By analyzing the distribution and symmetry of these frontier orbitals in this compound, one could predict its behavior in pericyclic reactions, cycloadditions, and its interactions with other reagents. wikipedia.org The shape and phase of the HOMO and LUMO lobes would indicate the preferred sites for electrophilic and nucleophilic attack.

Electrostatic Potential Surface (EPS) Analysis for Interaction Prediction

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor areas (positive potential, susceptible to nucleophilic attack). For related oxadiazoles (B1248032), the nitrogen atoms of the heterocyclic ring typically represent regions of negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. ajchem-a.com The hydrogen atoms on the phenyl rings are generally regions of positive potential.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound would be explored through conformational analysis. This involves calculating the potential energy as a function of the torsion angles between the phenyl rings and the central oxadiazole ring. Such an analysis reveals the most stable (lowest energy) conformation and the energy barriers to rotation. For similar diaryl-oxadiazoles, a non-planar conformation, where the aromatic rings are twisted relative to the oxadiazole ring, is often the most stable due to the balance between steric hindrance and electronic conjugation. For the closely related compound 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole, crystallographic data shows significant dihedral angles between the isoxazole (B147169) ring and the attached phenyl and methylphenyl rings. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations are typically performed in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. MD simulations would provide insights into the conformational dynamics of this compound, its flexibility, and how its structure is influenced by interactions with solvent molecules (e.g., water). nih.gov These simulations are crucial for understanding how the molecule behaves in a biological or solution-phase context. Studies on other 1,2,4-oxadiazoles have used MD simulations to understand their binding stability with biological targets. nih.govsciepub.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the physical and chemical properties of compounds based on their molecular structure. For non-biological properties, QSPR could be used to predict characteristics such as boiling point, melting point, solubility, and chromatographic retention times for a series of related oxadiazoles. By calculating various molecular descriptors (e.g., topological, electronic, steric), a mathematical model can be developed to correlate these descriptors with experimental properties. researchgate.net However, no QSPR studies specifically targeting the non-biological properties of this compound have been reported.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that quantify the physical, chemical, or structural properties of a molecule. For 1,2,4-oxadiazole derivatives, these descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical correlation between the chemical structure and properties such as biological activity or material performance.

The derivation of these descriptors involves computational methods ranging from simple molecular mechanics to more complex quantum chemical calculations. For a molecule like this compound, descriptors are typically categorized as follows:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). They are vital for understanding reactivity and intermolecular interactions.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Descriptors like molecular volume, surface area, and specific conformational parameters influence how the molecule interacts with biological targets or packs in a solid state.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. They are used to quantify attributes like branching and molecular complexity.

QSAR analyses on related 1,2,4-oxadiazole derivatives have utilized a wide range of descriptors to build predictive models for their biological activities. nih.gov The selection of the most relevant descriptors is key to creating robust and predictive models. nih.gov

Table 1: Common Molecular Descriptors for 1,2,4-Oxadiazole Derivatives

| Descriptor Category | Specific Descriptor Example | Significance |

|---|---|---|

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the ability to donate electrons; important for charge transport and reactivity. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the ability to accept electrons; crucial for electronic applications. | |

| Dipole Moment | Indicates molecular polarity, influencing solubility and intermolecular forces. | |

| Steric/Geometrical | Molecular Volume | Describes the space occupied by the molecule, affecting its fit in binding sites. |

| Surface Area | Relates to the extent of interaction with the surrounding environment. | |

| Topological | Wiener Index | A measure of molecular branching and compactness. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and membrane permeability. |

Predictive Models for Optoelectronic and Material-Related Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the optoelectronic properties of 1,2,4-oxadiazole derivatives. researchgate.net These studies are essential for designing new materials for applications such as Organic Light-Emitting Diodes (OLEDs). researchgate.net For this compound, these models can predict key parameters that govern its performance as an electronic material.

Key properties calculated include:

Frontier Molecular Orbitals (HOMO-LUMO): The energy difference between the HOMO and LUMO, known as the energy gap (E_g), is a critical parameter that determines the electronic and optical properties of a material. researchgate.net A smaller energy gap is often associated with higher reactivity and better charge transport capabilities.

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, while EA is the energy released when an electron is added. These values are crucial for assessing the efficiency of charge injection in electronic devices.

Reorganization Energy: This parameter quantifies the geometric relaxation energy of a molecule upon gaining or losing an electron. Lower reorganization energies are desirable for efficient charge transport, as they indicate smaller structural changes during the process. researchgate.net Computational studies on similar oxadiazole derivatives have shown that specific substitutions can tune these energies to enhance either electron or hole transport. researchgate.net

Absorption and Emission Spectra: TD-DFT calculations can predict the UV-visible absorption and fluorescence spectra, providing insights into the color and efficiency of light emission for potential use in OLEDs. researchgate.net

Table 2: Predicted Optoelectronic Properties for an Exemplary Oxadiazole Derivative

| Property | Calculated Value | Significance in Material Science |

|---|---|---|

| HOMO Energy | -6.5 eV | Determines hole injection/transport capability. |

| LUMO Energy | -2.5 eV | Determines electron injection/transport capability. |

| Energy Gap (E_g) | 4.0 eV | Influences optical properties and electrical conductivity. |

| Hole Reorganization Energy (λ_h) | 0.25 eV | Lower values indicate better hole transport. |

| Electron Reorganization Energy (λ_e) | 0.28 eV | Lower values indicate better electron transport. |

| Maximum Absorption Wavelength (λ_max) | ~290 nm | Indicates the wavelength of light the material primarily absorbs. |

Note: The values in this table are representative examples based on computational studies of related oxadiazole compounds and serve to illustrate the type of data generated. researchgate.netresearchgate.net

Reaction Pathway and Transition State Computations for Synthetic Mechanisms

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of 1,2,4-oxadiazoles. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway and identify the most favorable synthetic route.

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles often involves the reaction of an amidoxime (B1450833) with an acylating agent, followed by cyclization. chemintech.ru Computational studies on the formation of the related compound 3-phenyl-5-methyl-1,2,4-oxadiazole have explored the reaction between N-hydroxybenzamidine and acetyl chloride. chemintech.ru Such studies typically involve:

Geometry Optimization: The three-dimensional structures of all species along the proposed reaction coordinate are optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms are used to locate the transition state (TS), which represents the highest energy point along the reaction pathway. The structure of the TS provides critical information about the bond-forming and bond-breaking processes.

Frequency Calculation: These calculations confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. chemintech.ru

Energy Profile: By plotting the calculated energies (often enthalpy of formation, ΔH_f) of each species, a reaction energy profile is constructed. The energy difference between the reactants and the transition state gives the activation energy (E_a), which is a key determinant of the reaction rate.

For the synthesis of this compound, such computational analysis would clarify whether the initial acylation occurs on the nitrogen or oxygen atom of the amidoxime and would determine the activation barrier for the subsequent rate-determining cyclization step. chemintech.ru

Table 3: Example of Calculated Enthalpies for a Reaction Step in 1,2,4-Oxadiazole Synthesis

| Species | Description | Relative Enthalpy (kJ/mol) |

|---|---|---|

| Reactants | N-hydroxybenzamidine + Acetyl Chloride | 0 (Reference) |

| Transition State (TS) | O-acylation step | +128.5 |

| Intermediate | O-acylated amidoxime | -164.0 |

Note: Data is based on the modeled formation of 3-phenyl-5-methyl-1,2,4-oxadiazole and illustrates the energy changes along a reaction coordinate. chemintech.ru

Advanced Reactivity and Mechanistic Studies of 5 3 Methylphenyl 3 Phenyl 1,2,4 Oxadiazole

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Phenyl Rings

The 1,2,4-oxadiazole (B8745197) ring itself is highly resistant to electrophilic attack due to the electron-withdrawing effects of its heteroatoms. nih.gov When attached to an aromatic system, the oxadiazole moiety acts as a strong deactivating group, comparable in effect to a nitro or cyano group. researchgate.netrjptonline.org This significantly influences the propensity of the two phenyl rings in 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole to undergo aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The electron-withdrawing nature of the 1,2,4-oxadiazole ring deactivates both the C3-phenyl and C5-tolyl rings towards electrophiles, requiring harsher conditions for reactions like nitration, halogenation, or Friedel-Crafts acylation compared to benzene.

On the 3-phenyl ring: The oxadiazole at C3 acts as a meta-directing group. Electrophilic attack will preferentially occur at the 3'- and 5'-positions of this ring.

On the 5-(3-methylphenyl) ring: The reactivity is governed by the competing effects of the deactivating meta-directing oxadiazole group and the activating ortho, para-directing methyl group. The oxadiazole deactivates the entire ring, while the methyl group activates the 2'-, 4'-, and 6'-positions. The precise outcome of an electrophilic substitution on this ring would depend on the specific reaction conditions and the nature of the electrophile, but substitution is generally expected to be challenging.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing character of the oxadiazole ring activates the attached phenyl rings towards nucleophilic aromatic substitution, provided a suitable leaving group (such as a halogen) is present at an activated position. nih.gov The ring activates the ortho and para positions most effectively. Therefore, if a halogenated derivative of this compound were used, nucleophilic substitution would be facilitated at the positions ortho or para to the oxadiazole linkage.

| Reaction Type | Ring Substituent | Reactivity Effect | Directing Influence |

| Electrophilic Substitution | 3-phenyl- | Deactivating | Meta-directing |

| Electrophilic Substitution | 5-(3-methylphenyl)- | Deactivating (overall) | Complex (competing directors) |

| Nucleophilic Substitution | 3-(halophenyl)- | Activating | Ortho, para-directing |

| Nucleophilic Substitution | 5-(halo-3-methylphenyl)- | Activating | Ortho, para-directing |

Heterocycle Ring-Opening and Ring-Closing Reactions

The relatively low aromaticity and the inherent weakness of the N-O bond make the 1,2,4-oxadiazole scaffold susceptible to various rearrangement reactions that involve ring-opening and subsequent ring-closing steps to form more stable heterocyclic systems. researchgate.netpsu.eduosi.lv

Boulton-Katritzky Rearrangement (BKR): The Boulton-Katritzky rearrangement is a well-documented thermal process for 1,2,4-oxadiazoles. chim.itosi.lv It involves an intramolecular nucleophilic attack from a side-chain atom at the C3 position onto the N2 atom of the oxadiazole ring. chim.it This leads to the cleavage of the weak O-N bond, with the ring oxygen acting as an internal leaving group, ultimately forming a new, often more stable, heterocycle. chim.itnih.gov For the parent compound this compound, a BKR would require prior functionalization of the 3-phenyl ring to introduce a side-chain containing a nucleophilic atom (e.g., N, O, S) at the ortho position.

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): The ANRORC mechanism is another significant pathway for the transformation of 1,2,4-oxadiazoles. researchgate.netosi.lv This reaction is initiated by the attack of an external nucleophile at an electrophilic carbon of the ring, typically the C5 position. chim.it This addition is followed by the opening of the oxadiazole ring to form a linear intermediate, which then undergoes intramolecular cyclization to yield a new heterocyclic product. While often facilitated by electron-withdrawing groups at C5, the reaction can proceed even without them. nih.gov For instance, treatment of 3,5-disubstituted 1,2,4-oxadiazoles with hydrazine (B178648) can lead to the formation of 3-amino-1,2,4-triazoles via a reductive ANRORC pathway. nih.govlookchem.com

| Rearrangement Type | Initiator | Key Mechanistic Step | Typical Outcome |

| Boulton-Katritzky (BKR) | Heat | Intramolecular nucleophilic attack from C3 side-chain onto N2. | Formation of a new heterocyclic system. |

| ANRORC | External Nucleophile | Nucleophilic attack at C5, ring-opening, then ring-closure. | Transformation into a different heterocycle (e.g., 1,2,4-triazole). |

Photochemical Reactions and Photoinduced Transformations of the Oxadiazole Ring

The photochemical behavior of 1,2,4-oxadiazoles is predominantly characterized by the cleavage of the labile O-N bond upon UV irradiation. psu.edu This initial photolysis generates a high-energy, reactive intermediate that can be described as having zwitterionic, diradical, or nitrene-like character. chim.itpsu.edu The fate of this intermediate and the final photoproducts are highly dependent on the substituents and the reaction medium.

Several distinct photoinduced transformation pathways have been identified for the 1,2,4-oxadiazole ring: nih.gov

Ring Contraction-Ring Expansion (RCRE): This pathway can lead to the photoisomerization of a 1,2,4-oxadiazole into a more stable 1,3,4-oxadiazole (B1194373) isomer.

Internal-Cyclization Isomerization (ICI): This route can also result in the formation of isomeric products.

Migration–Nucleophilic Attack–Cyclization (MNAC): This is a third competitive rearrangement pathway observed in certain substituted 1,2,4-oxadiazoles.

Solvent Trapping: In the presence of nucleophilic solvents such as methanol, the reactive intermediate can be trapped, leading to the formation of open-chain products instead of undergoing rearrangement to another heterocycle. chim.it

For 3,5-diaryl substituted compounds like this compound, irradiation typically leads to a mixture of products arising from these competitive pathways. nih.gov

| Photochemical Pathway | Description | Potential Product from this compound |

| RCRE | Ring isomerization via contraction and expansion. | 2-(3-methylphenyl)-5-phenyl-1,3,4-oxadiazole |

| ICI | Isomerization through an internal cyclization mechanism. | Other isomeric heterocycles |

| Solvent Trapping | Reaction of the photolytic intermediate with a nucleophilic solvent. | Open-chain amidine or ester derivatives (e.g., in methanol) |

Metal-Catalyzed Cross-Coupling Reactions Involving Functionalized Derivatives

The 1,2,4-oxadiazole ring is generally robust and stable under the conditions of many metal-catalyzed cross-coupling reactions, making it a valuable scaffold in medicinal and materials chemistry. researchgate.net To utilize this compound in such reactions, it must first be functionalized, typically through the introduction of a halide (e.g., -Br, -I) or a boronic acid (-B(OH)₂) / boronic ester group onto one or both of the aryl rings.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds between an aryl halide and an arylboronic acid. nih.govsemanticscholar.org A halogenated derivative, such as 5-(3-methyl-4-bromophenyl)-3-phenyl-1,2,4-oxadiazole, could be coupled with a variety of aryl or heteroaryl boronic acids to synthesize more complex biaryl structures. Recent studies have identified specific catalyst systems, such as those using the RuPhos ligand, that are highly efficient for Suzuki-Miyaura couplings on substrates containing a 1,2,4-oxadiazole core. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has been successfully employed to synthesize π-conjugated systems containing a 3,5-diaryl-1,2,4-oxadiazole core for applications in materials science, such as liquid crystals. researchgate.net An iodo- or bromo-functionalized derivative of this compound would serve as a suitable substrate for coupling with various terminal alkynes.

| Coupling Reaction | Required Functional Group | Reagent Partner | Bond Formed |

| Suzuki-Miyaura | -Br, -I, -OTf on phenyl ring | Ar'-B(OH)₂ | Aryl-Aryl' |

| Sonogashira | -Br, -I on phenyl ring | H-C≡C-R' | Aryl-Alkyne |

| Heck | -Br, -I on phenyl ring | Alkene | Aryl-Alkene |

| Buchwald-Hartwig | -Br, -I on phenyl ring | Amine (R'₂NH) | Aryl-Amine |

Applications and Advanced Functional Material Integration of 5 3 Methylphenyl 3 Phenyl 1,2,4 Oxadiazole

Optoelectronic Materials Science

Derivatives of 1,2,4-oxadiazole (B8745197) are extensively explored for their potential in optoelectronic devices due to their exceptional electrical, thermal, and optical properties. researchgate.net The presence of the electron-accepting 1,2,4-oxadiazole moiety is crucial for engineering materials with tailored charge transport and luminescent capabilities. researchgate.netresearchgate.net

In the architecture of OLEDs, balancing the injection and transport of electrons and holes is paramount for achieving high efficiency. Oxadiazole derivatives are among the most widely investigated classes of materials for electron transport layers (ETLs). acs.orgrsc.org Their function is to facilitate the movement of electrons from the cathode towards the emissive layer where charge recombination occurs. The incorporation of an oxadiazole-based ETL can significantly enhance device brightness and efficiency. acs.orgnih.gov

For a molecule like 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole, the asymmetrically substituted diaryl structure is particularly advantageous. Asymmetrical 1,2,4-oxadiazole derivatives are known to possess high triplet energies, making them excellent candidates for host materials in high-efficiency blue phosphorescent OLEDs (PHOLEDs). researchgate.net Furthermore, polymers incorporating 1,2,4-oxadiazole moieties have been specifically developed to function as deep-blue emitters in polymer light-emitting diodes (PLEDs). researchgate.net

In the realm of organic photovoltaics (OPVs), the electron-accepting properties of the 1,2,4-oxadiazole core are equally valuable. Polymers containing this moiety in their main chain have been synthesized and utilized in bulk heterojunction (BHJ) solar cells, demonstrating their aptitude as electron-acceptor materials in OPV applications. researchgate.net

| Material/Device Structure | Role of Oxadiazole | Max. Efficiency | Emission Color | Reference |

|---|---|---|---|---|

| Small-molecule white PHOLED | Electron Transport Layer (ETL) | 17.3 cd/A | White | nih.gov |

| PFBOB Polymer | Emitter | - | Deep-Blue | researchgate.net |

| PFTOT Polymer | Emitter | - | Blue | researchgate.net |

| Carbazole-Oxadiazole (3CNCzOXD) | Electron Transport Layer (ETL) | >20% (EQE) | Green (Phosphorescent) | rsc.org |

The primary electronic function of the 1,2,4-oxadiazole ring is as an electron acceptor, which makes its derivatives effective electron transport materials (ETMs). researchgate.netacs.org In disordered amorphous films, typical in OLEDs, charge transport occurs via a hopping mechanism, which requires the facile formation of stable anions. acs.org The electron-deficient nature of the oxadiazole core promotes this process.

Beyond electron transport, these materials often serve a dual role as hole-blocking materials (HBMs). This is due to their characteristically deep Highest Occupied Molecular Orbital (HOMO) energy levels, which create a significant energy barrier that prevents holes from passing through the ETL to the cathode, thereby confining charge recombination to the emissive layer and enhancing device efficiency. acs.org

The specific substituents on the oxadiazole core—in this case, the 3-phenyl and 5-(3-methylphenyl) groups—play a critical role in modulating these properties. They influence the molecule's frontier orbital energy levels (HOMO and LUMO), the band gap, and the molecular packing in the solid state, all of which directly impact charge mobility. nih.gov Asymmetrical designs can be particularly effective in tuning these charge transfer characteristics. rsc.org

| Polymer | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Reference |

|---|---|---|---|---|

| P1 | -5.38 | -3.18 | 2.20 | researchgate.net |

| P2 | -5.11 | -3.39 | 1.72 | researchgate.net |

| P3 | -4.90 | -3.53 | 1.37 | researchgate.net |

| P4 | -5.15 | -3.41 | 1.74 | researchgate.net |

| PFBOB | -6.04 | -2.94 | 3.10 | researchgate.net |

| PFTOT | -5.61 | -2.89 | 2.72 | researchgate.net |

Oxadiazole derivatives are recognized for their luminescent properties, often exhibiting strong fluorescence with high quantum yields. nih.govresearchgate.net This makes them suitable for use not only as charge transport materials but also as emitters in OLEDs. The emission color can be tuned through chemical modification of the aromatic substituents attached to the heterocyclic core. For instance, 1,2,4-oxadiazole-based polymers have been synthesized that show emission in the deep-blue to blue region of the spectrum. researchgate.net

A key feature of asymmetrically substituted 1,2,4-oxadiazole derivatives is their characteristically high singlet (S₁) and triplet (T₁) energies. researchgate.net This property is particularly crucial for phosphorescent applications. In a PHOLED, the host material must have a higher triplet energy than the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent quenching. The high triplet energy of 1,2,4-oxadiazole hosts makes them ideal for enabling efficient emission from blue phosphorescent dopants, which is a significant challenge in OLED technology. researchgate.net While fluorescence is a common radiative decay pathway for many organic molecules, phosphorescence is also achievable, particularly in complexes with heavy metal ions where spin-orbit coupling is enhanced. nih.gov

Advanced Polymer Chemistry and Polymeric Materials

The integration of the this compound moiety into polymer structures opens avenues for creating advanced materials with enhanced thermal, mechanical, and optoelectronic properties. The stability and rigidity of the oxadiazole ring are key attributes for these applications.

The 1,2,4-oxadiazole unit can be incorporated into the main chain of polymers to create materials with high thermal stability. Aromatic polyesters and polyacetylenes containing oxadiazole rings in their backbone exhibit excellent thermal resistance, with decomposition temperatures often exceeding 300-400°C. bohrium.comsciensage.inforesearchgate.net This stability is attributed to the presence of aromatic and heterocyclic rings in the polymer backbone. sciensage.info

For example, polymers containing the 1,2,4-oxadiazole moiety have been synthesized via Suzuki polycondensation, resulting in materials with high thermal stability (5% weight loss temperature over 335°C) and defined optical band gaps suitable for solar cell applications. researchgate.netresearchgate.net The incorporation of such rigid heterocyclic units generally leads to polymers with high glass transition temperatures (Tg) and good mechanical strength.

| Polymer Type | Decomposition Temp. (5% Weight Loss) | Key Structural Feature | Reference |

|---|---|---|---|

| Poly(1,3,4-oxadiazole-ether)s | > 380°C | 1,3,4-Oxadiazole (B1194373) in main chain | researchgate.net |

| Aromatic Polyesters | Thermally stable up to ~300°C | Oxadiazole in main chain | sciensage.info |

| Crosslinked Polyamidoximes | 515–593°C | 1,2,4-Oxadiazole as cross-linker | researchgate.net |

| Polymers P1-P4 | > 335°C | 1,2,4-Oxadiazole in main chain | researchgate.net |

The chemistry of the 1,2,4-oxadiazole ring lends itself to network formation and cross-linking applications. The formation of the oxadiazole ring itself can be used as a thermally stable cross-linking bond in polymer electrolytes. rsc.org This approach has been successfully used to create robust membranes for high-temperature fuel cells, where the oxadiazole linkages provide exceptional thermal and chemical stability. rsc.org

Another strategy involves synthesizing polymers with pendant groups that can be converted into 1,2,4-oxadiazole bridges. For instance, crosslinked polyamidoximes have been prepared where a stiff 1,2,4-oxadiazole unit acts as the bridging linkage. This cross-linking significantly enhanced the thermal stability of the polymer network, increasing the decomposition temperature by over 100°C compared to the non-crosslinked material. researchgate.net Similarly, crosslinked 1,2,4-oxadiazole elastomers can be prepared by the thermal condensation of monomers containing amidoxime (B1450833) and nitrile or amidine groups, which react to form the heterocyclic cross-link. nasa.gov

Advanced Chemical Sensing and Detection Systems (Non-biological Targets)

The integration of the 1,2,4-oxadiazole moiety into sensing platforms is an area of growing interest. The heterocyclic ring can act as a signaling unit or as a recognition site, where interactions with an analyte induce a measurable change in the physical or chemical properties of the molecule, such as fluorescence or color.

While specific studies on this compound as a chemosensor are not extensively documented, the related 1,3,4-oxadiazole scaffold has demonstrated significant potential in this area, suggesting a plausible avenue of application for the 1,2,4-isomer. researchgate.net Oxadiazole derivatives have been successfully employed as fluorescent probes for the detection of various metal ions in environmental and industrial samples. researchgate.net The mechanism of detection often relies on the coordination of the metal ion with the nitrogen atoms of the oxadiazole ring, which modulates the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in its fluorescence emission. rsc.org

For instance, researchers have designed 1,3,4-oxadiazole-based chemosensors that exhibit a "turn-on" or "turn-off" fluorescent response upon binding with specific cations like Zn²⁺ or Hg²⁺. researchgate.net This selectivity is governed by the design of the receptor site attached to the oxadiazole core. The inherent fluorescence of the phenyl and methylphenyl substituents on this compound, coupled with the electronic nature of the central ring, provides a strong foundation for the development of new fluorescent probes for environmental pollutants.

Table 1: Examples of Oxadiazole-Based Fluorescent Probes for Metal Ions Note: The following examples utilize the related 1,3,4-oxadiazole isomer, illustrating the potential of the oxadiazole core in sensing applications.

| Oxadiazole Derivative Type | Target Analyte | Sensing Mechanism | Observed Response |

| 1,3,4-oxadiazole with iminodiacetate (B1231623) groups | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" |

| 1,3,4-oxadiazole bola-type scaffold | Hg²⁺ | Photoinduced Electron Transfer (PET) | Fluorescence "turn-off" (quenching) |

| 1,3,4-oxadiazole with dimethylamino group | pH (Protons) | Intramolecular Charge Transfer (ICT) | Enhanced fluorescence upon protonation |

The detection of nitroaromatic compounds, which are the primary components of many explosives like 2,4,6-trinitrotoluene (B92697) (TNT), is a critical area of security and environmental monitoring. Electron-rich fluorescent polymers and small molecules are often used as sensors, as they can engage in charge-transfer interactions with electron-deficient nitroaromatic analytes, leading to fluorescence quenching.

The 1,2,4-oxadiazole ring is a component of some high-energy-density materials. frontiersin.orgrsc.org This inherent association with energetic functionalities suggests that the this compound molecule could have a chemical affinity for explosive compounds. Its aromatic rings and heterocyclic core could interact with nitroaromatic explosives through π-π stacking and other electrostatic interactions, making it a candidate for use in fluorescent quenching-based detection systems. The principle would involve the excitation of the oxadiazole compound, followed by non-radiative energy transfer to the explosive molecule upon binding, resulting in a measurable decrease in fluorescence intensity.

Catalysis and Ligand Design

The presence of multiple nitrogen atoms with available lone pairs of electrons makes the 1,2,4-oxadiazole ring a competent ligand for coordinating with metal centers, opening up applications in catalysis.

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While the use of 1,2,4-oxadiazoles as primary catalytic moieties is not as widespread as their use in metal catalysis, their structural features suggest potential applications. The nitrogen atoms of the 1,2,4-oxadiazole ring possess nucleophilic character and can act as Lewis bases. chim.it This allows them to potentially activate substrates by forming hydrogen bonds or other non-covalent interactions. For example, the oxadiazole ring could serve as a hydrogen bond acceptor to enhance the electrophilicity of a substrate, a common activation mode in organocatalysis. However, this remains a largely underexplored area of research for this specific heterocyclic system.

The most significant catalytic application of 1,2,4-oxadiazoles is in the field of coordination chemistry, where they serve as ligands for transition metals. The nitrogen atoms at the 2- and 4-positions of the ring can act as donor sites, forming stable complexes with a variety of metals, including palladium (Pd), copper (Cu), zinc (Zn), and scandium (Sc). nih.gov

These metal-oxadiazole complexes can function as catalysts in a range of important organic transformations. For example, palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings) are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and functional materials. rsc.org The design of the ligand is crucial for controlling the activity, selectivity, and stability of the metal catalyst. By incorporating the this compound molecule as a ligand, it is possible to modulate the electronic and steric environment around the metal center, thereby fine-tuning its catalytic performance.

Table 2: Potential Metal Complexes with 1,2,4-Oxadiazole Ligands for Catalysis

| Metal Center | Potential Organic Transformation | Role of the Oxadiazole Ligand |

| Palladium (Pd) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Stabilizes the active catalytic species; influences selectivity. |

| Copper (Cu) | Click Chemistry, C-N/C-O Coupling Reactions | Modulates redox potential of the metal; enhances reaction rates. |

| Scandium (Sc) | Lewis Acid Catalysis (e.g., Cycloadditions) | Coordinates to substrates, enhancing their reactivity. nih.gov |

| Zinc (Zn) | Synthesis of 1,2,4-oxadiazoles, Aldol reactions | Acts as a co-catalyst or Lewis acid promoter. organic-chemistry.org |

Analytical Chemistry (Beyond Compound Identification)

Beyond its initial identification and characterization via standard techniques like NMR and mass spectrometry, this compound is subject to more advanced analytical and computational methods to understand its properties and potential applications.

High-Performance Liquid Chromatography (HPLC) is routinely used not just for identification but for determining the purity of synthesized 1,2,4-oxadiazole derivatives with high precision. nih.gov This is critical for applications in materials science and medicinal chemistry, where even small impurities can significantly alter the properties of the final product.

Furthermore, computational chemistry plays a vital role in exploring the potential of this molecule. Methods such as Density Functional Theory (DFT) and molecular docking are used to predict its behavior and interactions. mdpi.comrsc.org DFT calculations can elucidate the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential, providing insights into its reactivity and photophysical properties. frontiersin.org Molecular docking simulations can predict how the molecule might bind to a specific target, such as an enzyme active site or a metal surface, which is invaluable for designing new drugs or materials. nih.govmdpi.com These computational studies guide experimental work by predicting which structural modifications are most likely to yield desired properties, thus accelerating the development of new functional materials based on the this compound scaffold.

Derivatizing Agents for Chromatographic Analysis of Complex Mixtures

There is no available scientific literature to suggest that this compound is utilized as a derivatizing agent in chromatographic analysis. Derivatization is a technique used in chromatography to convert an analyte into a product that has improved chromatographic properties, such as better separation or detection. This process typically involves a chemical reaction between the analyte and a derivatizing agent. However, no studies were found that describe or investigate the use of this compound for this purpose.

Standards for Environmental Monitoring and Trace Analysis

Similarly, no evidence was found in the scientific literature to support the use of this compound as a standard for environmental monitoring and trace analysis. Analytical standards are highly pure substances used as a reference in analytical chemistry to determine the concentration of a substance. They are crucial for the quality control and accuracy of measurements in environmental monitoring. The lack of available information indicates that this specific compound is not currently recognized or used as a standard for these applications.

Environmental and Sustainability Aspects of 5 3 Methylphenyl 3 Phenyl 1,2,4 Oxadiazole

Green Chemistry Approaches in Synthesis and Process Development

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of 1,2,4-oxadiazoles, several greener alternatives to traditional methods are being explored to improve efficiency and reduce environmental impact.

Traditional synthesis routes for 1,2,4-oxadiazoles often involve multiple steps, the use of hazardous reagents, and purification processes that generate significant solvent waste. Modern synthetic strategies are increasingly focused on improving atom economy and minimizing solvent use.

Microwave-Assisted Synthesis: A prominent green chemistry approach is the use of microwave irradiation, which can significantly accelerate chemical reactions, often leading to higher yields and reduced byproduct formation in shorter timeframes. For 1,2,4-oxadiazoles, microwave-assisted synthesis can facilitate the cyclization of amidoximes with various reagents under solvent-free or reduced-solvent conditions. This method not only improves energy efficiency but also minimizes the use of volatile organic compounds (VOCs).

One-Pot Reactions: One-pot, multi-component reactions are inherently more atom-economical as they reduce the number of intermediate purification steps, thereby saving on solvents and energy. Several one-pot methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles have been developed, which could be adapted for the synthesis of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole.

Catalyst-Free and Alternative Catalysts: Some modern synthetic routes for 1,2,4-oxadiazoles can proceed in water or under catalyst-free conditions, which represents a significant green advancement. Where catalysts are necessary, the focus is shifting towards more environmentally benign options, such as reusable solid-supported catalysts.

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions, often with reduced solvent usage. | Could be applied to the final cyclization step, reducing reaction time and energy consumption. | |

| Solvent-Free Reactions | Conducting reactions without a solvent medium, often by grinding solid reactants or using microwave irradiation. | The reaction of benzamidoxime (B57231) with a 3-methylbenzoyl derivative could potentially be performed under solvent-free conditions. | |

| One-Pot Synthesis | Combining multiple reaction steps in a single reactor without isolating intermediates. | A one-pot approach could start from the respective nitriles and hydroxylamine (B1172632) to form the amidoxime (B1450833) in situ before acylation and cyclization. | |

| Aqueous Medium Synthesis | Using water as a solvent, which is non-toxic, non-flammable, and readily available. | Exploring the feasibility of conducting the cyclodehydration step in an aqueous medium. |

The use of renewable feedstocks and biocatalysis in the synthesis of heterocyclic compounds is a growing area of green chemistry, although its application to 1,2,4-oxadiazoles is still emerging.

Renewable Resources: The starting materials for this compound are typically derived from petrochemical sources. However, key precursors like benzaldehyde (B42025) (for the 3-phenyl group) can, in principle, be sourced from renewable feedstocks such as lignin, a major component of biomass. Research into converting biomass-derived platform chemicals into aromatic compounds is an active field that could eventually provide a renewable pathway for the aromatic precursors of this molecule.

Biocatalysis: While specific biocatalytic routes to this compound have not been reported, biocatalysis is being explored for related heterocyclic structures. Enzymes offer high selectivity under mild reaction conditions (temperature, pH), reducing energy consumption and waste. Future research could investigate the potential for enzymes to catalyze key steps, such as the formation of the amidoxime precursor or the final cyclization.

Advanced Degradation Pathways and Mechanisms in Non-Biological Systems

The environmental fate of a synthetic compound is largely governed by its susceptibility to degradation through processes like photolysis (degradation by light) and chemical reactions (e.g., hydrolysis) in environmental compartments such as water and soil.

The photochemical behavior of 1,2,4-oxadiazoles has been studied, revealing that the heterocyclic ring can undergo rearrangement or cleavage upon exposure to UV light. For aryl-substituted derivatives like this compound, the aromatic rings will absorb light in the environmentally relevant UV spectrum.

The primary photochemical processes for 1,2,4-oxadiazoles can involve:

Photoisomerization: Irradiation can induce cleavage of the weak N-O bond in the oxadiazole ring, leading to reactive intermediates. These intermediates can then rearrange to form other, more stable heterocyclic structures, such as 1,3,4-oxadiazoles.

Photo-oxidation: In the presence of oxygen, photo-induced reactions can lead to the oxidation of the molecule. For related poly(1,3,4-oxadiazole)s, photo-oxidation is a key degradation pathway, involving the formation of superoxide (B77818) anion radicals that attack the heterocyclic ring.

Ring Opening: Photolytic intermediates may react with nucleophilic species in the environment, such as water, leading to open-chain products.

| Degradation Pathway | Mechanism | Potential Products | Reference |

|---|---|---|---|

| Photoisomerization | UV light induces cleavage of the N-O bond followed by ring contraction and expansion. | Isomeric oxadiazoles (B1248032) (e.g., 1,3,4-oxadiazoles) or triazoles. | |

| Photo-oxidation | Reaction with photochemically generated reactive oxygen species (e.g., superoxide). | Oxidized ring fragments, amides, carbonyl compounds. | |

| Photolytic Ring Opening | Reaction of an excited state or intermediate with a nucleophile like water. | Open-chain amide and nitrile derivatives. |

Hydrolysis in Water: The stability of the 1,2,4-oxadiazole ring towards hydrolysis is pH-dependent. Studies on related 1,2,4-oxadiazole derivatives show that the ring is most stable in a pH range of 3-5. Under more acidic or alkaline conditions, the rate of degradation increases. The mechanism involves nucleophilic attack on a carbon atom of the oxadiazole ring, leading to ring opening.

At low pH: The N-4 atom of the ring is protonated, activating the ring for nucleophilic attack by water, which results in cleavage to form an aryl nitrile and other products.

At high pH: Direct nucleophilic attack by a hydroxide (B78521) ion occurs, again leading to ring opening.

Therefore, in natural waters, the rate of hydrolysis of this compound would be influenced by the ambient pH.

Degradation in Soil: Specific data on the degradation of this compound in soil is not available. However, its fate would be determined by a combination of factors including its water solubility, sorption to soil organic matter, and susceptibility to microbial degradation. As an aromatic, non-polar molecule, it is expected to have low water solubility and a tendency to adsorb to soil particles. This sorption would reduce its mobility and bioavailability. While some heterocyclic compounds are biodegradable, aromatic and heterocyclic structures can be persistent in the environment. Microbial communities in soil may or may not possess the necessary enzymes to break down the stable 1,2,4-oxadiazole ring. Its persistence would therefore need to be evaluated through specific soil degradation studies.

Life Cycle Assessment (LCA) Considerations for Material Applications

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and end-of-life. No specific LCA for this compound has been published. However, a prospective LCA would need to consider the following stages and potential environmental hotspots.

Cradle-to-Gate (Raw Material and Synthesis): This stage covers the extraction of fossil fuel feedstocks for the aromatic precursors (benzene, toluene) and the energy and reagents used in the multi-step synthesis. Key hotspots would likely include:

Solvent and Catalyst Use: The environmental burden of the solvents (e.g., purification) and any heavy metal catalysts used in the synthesis.

Energy Consumption: The energy required for heating, cooling, and purification steps (e.g., distillation, crystallization).

Waste Generation: The disposal of byproducts and waste solvents.